The synthesis of rupintrivir has undergone significant improvements over the years. A notable method involves the use of three amino acids: L-glutamic acid, D-4-fluorophenylalanine, and L-valine. The synthesis process typically includes the following steps:
The improved synthesis techniques have been essential for optimizing yield and purity, making it more feasible for large-scale production.
Rupintrivir's molecular structure is characterized by its unique arrangement that allows it to effectively bind to the active site of the human rhinoviral 3C protease. Key structural features include:
The three-dimensional conformation of rupintrivir has been elucidated through X-ray crystallography and computational modeling, confirming its binding interactions within the protease active site .
Rupintrivir undergoes specific chemical reactions that are pivotal for its function as a protease inhibitor. The primary reaction involves the formation of a covalent bond between the compound and the cysteine residue in the active site of the human rhinoviral 3C protease. This irreversible binding effectively inhibits the enzyme's activity, preventing viral replication.
Rupintrivir exerts its antiviral effects by specifically targeting the human rhinoviral 3C protease. The mechanism involves several steps:
The binding affinity and kinetics have been characterized using various biochemical assays, providing insights into its efficacy as an antiviral agent.
Rupintrivir exhibits distinct physical and chemical properties relevant to its function:
These properties are crucial for formulating effective delivery systems for therapeutic applications .
Rupintrivir has shown promise in various scientific applications:
Rupintrivir (AG-7088) was developed through structure-based drug design targeting the highly conserved 3C protease (3Cpro) of picornaviruses, including human rhinoviruses (HRV) and enteroviruses (EV). This cysteine protease processes viral polyproteins into nonstructural and structural components essential for replication. Crucially, its catalytic dyad (Cys147-His40 in HRV serotypes) and substrate-binding cleft are structurally conserved across >100 rhinovirus serotypes and enteroviruses, enabling broad-spectrum inhibitor design [1] [4] [6]. Researchers at Pfizer Global Research and Development utilized X-ray crystallography of HRV-2 3Cpro-inhibitor complexes to identify key interactions:
This structural mapping enabled the rational incorporation of pharmacophores mimicking natural peptide substrates (e.g., Leu-Phe-Gln-Gly cleavage junctions) while optimizing binding kinetics. The strict conservation of 13/14 residues interfacing with Rupintrivir across 48 HRV serotypes underlies its pan-picornaviral activity [4] [6].
Table 1: Key Structural Features of Picornaviral 3Cpro Targeted by Rupintrivir
Binding Site | Residues | Function in Inhibition | |
---|---|---|---|
S1' subsite | Cys147, His40 | Covalent bond formation via Michael addition | |
S2 pocket | Thr129, His40, Val154 | Hydrophobic enclosure for 4-fluorophenylalanine | |
S4 region | Gly164, Asn165 | Hydrogen bonding with 5-methylisoxazole-3-carbonyl cap | |
Substrate cleft | β-ribbon (residues 140-150) | Accommodates peptidomimetic backbone | [4] [6] [8] |
Rupintrivir’s scaffold integrates three amino acid building blocks—L-glutamic acid, D-4-fluorophenylalanine, and L-valine—linked to a P1' ethyl propenoate warhead. Optimization focused on:
Synthetic improvements reduced steps from >15 to 8, using:
Table 2: Rupintrivir’s Peptidomimetic Components and Optimization Rationale
Position | Component | Chemical Modification | Purpose | |
---|---|---|---|---|
P1 | γ-Lactam (L-2-pyrrolidone) | Replaces L-glutamine | Mimics Gln interactions; metabolic stability | |
P2 | D-4-fluorophenylalanine | Fluorine para-substitution | Enhanced S2 hydrophobicity; halogen bonding | |
P3 | L-Valine | Unmodified | S3 subsite occupancy; synthetic feasibility | |
P4 | 5-Methylisoxazole-3-carbonyl | Isoxazole ring | Hydrogen bonding with S4 residues | |
P1' | Ethyl (E)-propenoate | α,β-Unsaturated ester | Michael acceptor for Cys147 | [3] [7] [9] |
The P1' ethyl propenoate group contains an α,β-unsaturated ester that functions as a Michael acceptor, enabling irreversible inhibition through nucleophilic attack by 3Cpro’s catalytic cysteine (Cys147). The reaction mechanism involves:
Kinetic studies demonstrate time-dependent inhibition with a second-order rate constant (k~inact~/K~i~) of 2,900 M⁻¹s⁻¹ for HRV-14 3Cpro. Mutagenesis confirms Cys147 as the sole nucleophile involved. The Michael acceptor’s strategic positioning exploits the protease’s catalytic machinery: substrate-binding induced conformational changes align Cys147 for optimal attack on the β-carbon [4] [6] [10].
Selectivity implications: While picornaviral 3Cpro is efficiently inhibited, SARS-CoV-2 main protease (Mpro) exhibits 1,000-fold lower sensitivity (IC~50~ = 68 μM). Structural analysis reveals Rupintrivir’s P2 fluorophenylalanine fails to engage Mpro’s hydrophobic S2 pocket, instead displacing catalytic His41 and disrupting the catalytic dyad. This underscores the Michael acceptor’s dependence on precise active-site alignment for efficacy [6]. Resistance studies further validate covalent binding importance: serial passage of HRV-14 under Rupintrivir pressure selected for T129A/T131A mutations near the S2 pocket, reducing susceptibility 7-fold. However, the requirement for multiple mutations highlights a high genetic barrier to resistance [4].
Table 3: Impact of Michael Acceptor on Protease Inhibition Profiles
Protease | IC₅₀ | Binding Mode | Consequence | |
---|---|---|---|---|
HRV-2 3Cpro | 3–183 nM | Canonical: P2 fluorophenylalanine in S2 pocket | Irreversible inhibition; broad anti-picornaviral activity | |
EV71 3Cpro | 7.3 μM | Canonical covalent adduct with Cys147 | Antiviral activity in RD cells (EC₅₀ = 65 nM for optimized analogues) | |
SARS-CoV-2 Mpro | 68 μM | Non-canonical: P2 group splits catalytic dyad | Inefficient inhibition; catalytic His41 displaced | [6] [7] [10] |
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